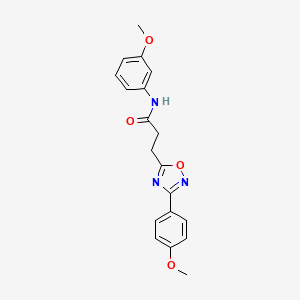
N-(3-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as "MPO" and is a derivative of oxadiazole, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of MPO involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory and tumor progression processes. MPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. MPO also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
MPO has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. It has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPO has been shown to inhibit the activity of COX-2 and NF-κB, which are key players in the inflammatory and tumor progression processes. MPO has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in various cell types.
实验室实验的优点和局限性
MPO has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. MPO has also been extensively studied for its pharmacological properties, which makes it a well-established compound for in vitro and in vivo experiments. However, one limitation of MPO is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on MPO. One potential application of MPO is in the development of new anti-inflammatory and anti-tumor drugs. MPO has been shown to exhibit potent activity against these conditions, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another potential application of MPO is in the treatment of neurodegenerative diseases. MPO has been shown to exhibit neuroprotective effects, and further research may lead to the development of new drugs for the treatment of these conditions. Additionally, further research may be conducted to investigate the potential use of MPO in other disease conditions, such as cardiovascular diseases and metabolic disorders.
合成方法
The synthesis of MPO involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields MPO as a white solid with a high purity.
科学研究应用
MPO has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. MPO has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGTNKRNFAMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

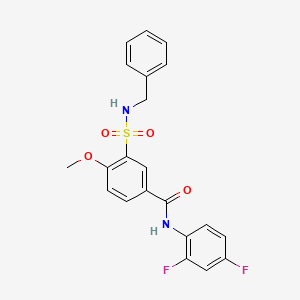
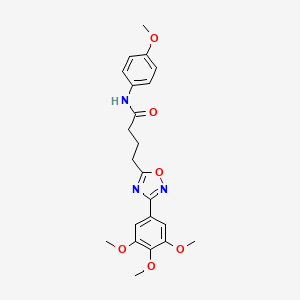
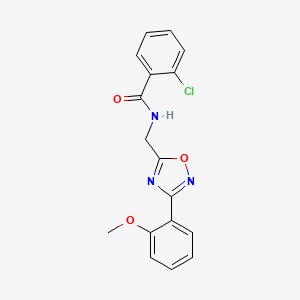

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
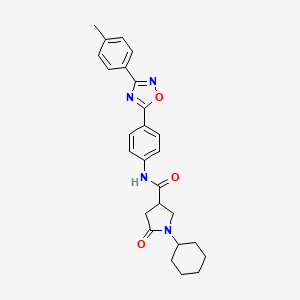

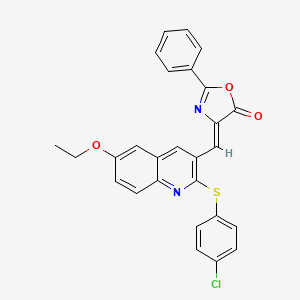

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)
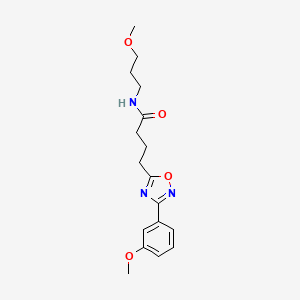

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)